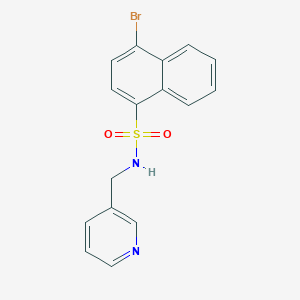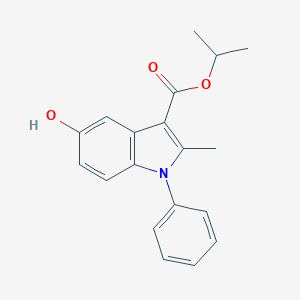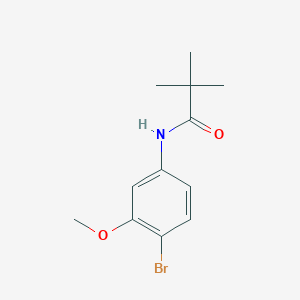
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial, antifungal, and antiviral agents. However, this compound has a different mechanism of action and is being investigated for its potential use in various biomedical applications.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide involves its binding to the ATP-binding site of the CK2 enzyme. This binding inhibits the activity of CK2, leading to a decrease in cell proliferation and survival. The selectivity of this compound for CK2 makes it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the activity of CK2 in vitro and in vivo. This inhibition leads to a decrease in cell proliferation and survival, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide is its selectivity for CK2, making it a potential therapeutic agent with fewer side effects than non-selective protein kinase inhibitors. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound can be used as a tool for studying the role of CK2 in cellular processes and disease progression.
Synthesemethoden
The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has been reported in the literature. The compound can be synthesized by reacting 4-bromo-1-naphthylamine with pyridine-3-carboxaldehyde in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has been studied for its potential use in various biomedical applications. One of the most promising applications is its use as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell proliferation and survival. Overexpression of CK2 has been associated with various diseases, including cancer, making it an attractive target for drug development.
Eigenschaften
Molekularformel |
C16H13BrN2O2S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-15-7-8-16(14-6-2-1-5-13(14)15)22(20,21)19-11-12-4-3-9-18-10-12/h1-10,19H,11H2 |
InChI-Schlüssel |
YZPPOAMHLNLAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
